molecular formula C20H17FN2O3 B5913865 N-[(2-fluorophenyl)methyl]-4-hydroxy-2-oxo-1-prop-2-enylquinoline-3-carboxamide

N-[(2-fluorophenyl)methyl]-4-hydroxy-2-oxo-1-prop-2-enylquinoline-3-carboxamide

Cat. No.: B5913865
M. Wt: 352.4 g/mol
InChI Key: POCVUCZZLNYIQX-UHFFFAOYSA-N
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Description

N-[(2-fluorophenyl)methyl]-4-hydroxy-2-oxo-1-prop-2-enylquinoline-3-carboxamide is a synthetic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-fluorophenyl)methyl]-4-hydroxy-2-oxo-1-prop-2-enylquinoline-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where isatin reacts with an aromatic aldehyde in the presence of a base.

    Introduction of the fluorophenyl group: This step involves the nucleophilic substitution reaction where the quinoline derivative reacts with 2-fluorobenzyl chloride in the presence of a base like potassium carbonate.

    Hydroxylation and carboxamidation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-[(2-fluorophenyl)methyl]-4-hydroxy-2-oxo-1-prop-2-enylquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinoline ketones.

    Reduction: Formation of quinoline alcohols.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

N-[(2-fluorophenyl)methyl]-4-hydroxy-2-oxo-1-prop-2-enylquinoline-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and antiviral agent.

    Medicine: Investigated for its anticancer properties and potential use in drug development.

    Industry: Used in the development of dyes, catalysts, and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2-fluorophenyl)methyl]-4-hydroxy-2-oxo-1-prop-2-enylquinoline-3-carboxamide involves its interaction with specific molecular targets. It can inhibit enzymes like DNA gyrase and topoisomerase, leading to the disruption of DNA synthesis and cell division. This makes it a potential candidate for antimicrobial and anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Ciprofloxacin: An antibiotic with a quinoline-like structure.

Uniqueness

N-[(2-fluorophenyl)methyl]-4-hydroxy-2-oxo-1-prop-2-enylquinoline-3-carboxamide is unique due to the presence of the fluorophenyl group and the specific arrangement of functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-4-hydroxy-2-oxo-1-prop-2-enylquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O3/c1-2-11-23-16-10-6-4-8-14(16)18(24)17(20(23)26)19(25)22-12-13-7-3-5-9-15(13)21/h2-10,24H,1,11-12H2,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POCVUCZZLNYIQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NCC3=CC=CC=C3F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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